molecular formula C16H18ClN3O2 B4739645 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide

Cat. No.: B4739645
M. Wt: 319.78 g/mol
InChI Key: KMPPNRJYSRSDMK-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle

Mode of Action

It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain . This suggests that the compound may interact with its targets to inhibit certain neural pathways, resulting in a decrease in pain sensation.

Biochemical Pathways

It is known that similar compounds act in the cns , suggesting that they may affect neural pathways

Pharmacokinetics

It is known that similar compounds are rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite . The half-life of these compounds is between 2.3 and 5 hours . These properties suggest that the compound may have good bioavailability.

Result of Action

It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain , suggesting that they may have analgesic effects.

Action Environment

It is known that similar compounds act in the CNS , suggesting that they may be influenced by factors such as the presence of other drugs or substances in the body, the state of the CNS, and individual genetic factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds and suitable nucleophiles.

    Attachment of the Cyclopentylpropanamide Moiety: The final step involves the coupling of the oxadiazole derivative with cyclopentylpropanamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-1,2,4-oxadiazole: Lacks the cyclopentylpropanamide moiety but shares the oxadiazole ring and chlorophenyl group.

    N-cyclopentylpropanamide: Contains the cyclopentylpropanamide moiety but lacks the oxadiazole ring and chlorophenyl group.

    2-chlorophenyl-1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxadiazole ring and the cyclopentylpropanamide moiety allows for a diverse range of interactions and applications that are not possible with simpler or less functionalized analogs.

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-8-4-3-7-12(13)16-19-15(22-20-16)10-9-14(21)18-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPPNRJYSRSDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324519
Record name 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

835891-98-0
Record name 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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